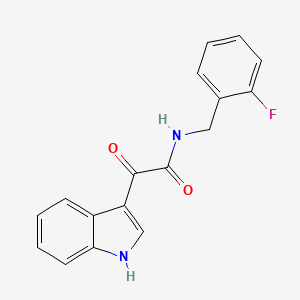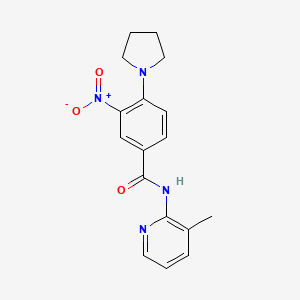
2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone
描述
2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a yellow crystalline powder that has been widely used in scientific research due to its interesting properties. In
作用机制
The mechanism of action of 2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act as a fluorescent probe by binding to proteins and emitting fluorescence upon excitation. It has also been shown to bind to receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors. It has also been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its fluorescent properties, which make it ideal for studying protein-protein interactions and enzyme kinetics. It is also relatively easy to synthesize in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are many future directions for research involving 2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its binding properties to various receptors and enzymes to gain a better understanding of its mechanism of action. Furthermore, it would be interesting to explore the structure-activity relationship of quinazolinone derivatives to develop more potent and selective compounds.
科学研究应用
2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone has been widely used in scientific research due to its interesting properties. It has been used as a fluorescent probe to study protein-protein interactions and enzyme kinetics. It has also been used as a ligand to study the binding properties of various receptors. Furthermore, it has been used as a tool to investigate the structure-activity relationship of quinazolinone derivatives.
属性
IUPAC Name |
2-methyl-3-[(3-nitrophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-17-15-8-3-2-7-14(15)16(20)18(11)10-12-5-4-6-13(9-12)19(21)22/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKUYLQQKLFIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392362.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4392375.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4392377.png)
![2-{[4-benzyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4392390.png)
![3-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4392406.png)
![2-(3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4392412.png)
![1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4392420.png)
![6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4392429.png)

![N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4392439.png)

![N-[4-(acetylamino)phenyl]-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4392454.png)


